Cas no 147362-43-4 (2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI))

147362-43-4 structure
Nome del prodotto:2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)
2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)
- 8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
- 2-Phenanthrenecarboxylic acid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-
- AC1L4U89
- AC1Q5QGH
- ACMC-20chef
- CTK4C5383
- NSC672174
- Triptoditerpenic acid B
- DTXSID60933103
- NSC 672174
- NSC-672174
- CHEBI:132337
- 8-methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid
- 7-isopropyl-8-methoxy-1,4a-dimethyl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
- 147362-43-4
- 7-Isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydro-2-phenanthrenecarboxylic acid
-
- Inchi: InChI=1S/C21H28O3/c1-12(2)14-6-9-18-16(19(14)24-5)7-8-17-13(3)15(20(22)23)10-11-21(17,18)4/h6,9,12,17H,7-8,10-11H2,1-5H3,(H,22,23)
- Chiave InChI: UAEUNTXALQHLMF-UHFFFAOYSA-N
- Sorrisi: OC(C1CCC2(C3C=CC(C(C)C)=C(OC)C=3CCC2C=1C)C)=O
Proprietà calcolate
- Massa esatta: 328.204
- Massa monoisotopica: 328.204
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 535
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5Ų
- XLogP3: 4.8
Proprietà sperimentali
- Densità: 1.1
- Punto di ebollizione: 475.2°Cat760mmHg
- Punto di infiammabilità: 162.9°C
- Indice di rifrazione: 1.552
- PSA: 46.53000
- LogP: 4.83360
2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI) Letteratura correlata
-
1. Book reviews
-
2. Back matter
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
147362-43-4 (2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-(9CI)) Prodotti correlati
- 2172538-99-5(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3,3-dimethylbutanoic acid)
- 2227846-50-4((2R)-2-amino-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-ol)
- 1155598-53-0(2-(2-Bromophenyl)-4-chloropyrimidine)
- 2034282-04-5(N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide)
- 1871996-44-9(3-Hydroxy-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]propanoic acid)
- 2128705-17-7(4-(3,3-Dimethyl-4-oxoazetidin-2-YL)-N-(5-fluoropyridin-2-YL)piperidine-1-carboxamide)
- 1071428-42-6(Methyl 1-methyl-1H-indazole-4-carboxylate)
- 548-39-0(1H-Phenalen-1-one)
- 2138134-43-5(Ethyl 5-amino-3-ethyl-1,2-thiazole-4-carboxylate)
- 2097891-18-2(4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
